molecular formula C13H25NO3 B14778009 tert-Butyl 3-ethyl-4-hydroxy-5-methylpiperidine-1-carboxylate

tert-Butyl 3-ethyl-4-hydroxy-5-methylpiperidine-1-carboxylate

Cat. No.: B14778009
M. Wt: 243.34 g/mol
InChI Key: RUGSKXSXILDNSS-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its tert-butyl ester group, which is known for its steric hindrance and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate can undergo oxidation to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neuroprotective and anti-inflammatory properties.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl ester group provides steric hindrance, enhancing the selectivity and stability of the compound.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-4-(piperidin-4-yl)piperidine-1-carboxylate
  • 1-Boc-4-piperidone
  • 1-Boc-piperidine-4-carboxaldehyde

Comparison:

  • Structural Differences: While all these compounds contain the piperidine ring, they differ in the substituents attached to the ring. tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate has unique ethyl and methyl groups that contribute to its distinct chemical properties.
  • Reactivity: The presence of different functional groups affects the reactivity and potential applications of these compounds. For example, the hydroxyl group in tert-butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate allows for specific oxidation and reduction reactions.
  • Applications: Each compound has unique applications based on its structure. tert-Butyl 3-ethyl-4-hydroxy-5-methyl-piperidine-1-carboxylate is particularly noted for its potential in medicinal chemistry and enzyme inhibition.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 3-ethyl-4-hydroxy-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-6-10-8-14(7-9(2)11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3

InChI Key

RUGSKXSXILDNSS-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC(C1O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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